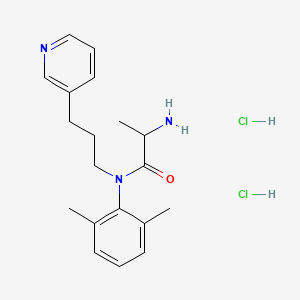
Ro 22-9194
概要
説明
Ro 22-9194 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a pyridylpropyl group attached to a propionamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-9194 typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthetic route may include:
Nitration and Reduction: Nitration of 2,6-dimethylbenzene followed by reduction to obtain the corresponding amine.
Amidation: Reaction of the amine with propionyl chloride to form the propionamide intermediate.
Alkylation: Introduction of the pyridylpropyl group through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ro 22-9194 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the amide group to form the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Pharmacological Properties
Ro 22-9194 is primarily known for its antiarrhythmic properties . It functions as a sodium channel blocker, exhibiting use-dependent block characteristics, which makes it particularly effective under conditions of increased cardiac activity. This compound has been shown to selectively inhibit sodium currents in atrial myocytes, making it a candidate for treating atrial fibrillation and other arrhythmias.
Case Studies and Experimental Findings
- Electrophysiological Effects :
-
In Vivo Studies :
- In canine models, intravenous administration of this compound resulted in dose-dependent prolongation of atrioventricular conduction time, with more pronounced effects on the His-ventricular interval compared to the atrio-His interval. This suggests its potential utility in managing conduction abnormalities associated with arrhythmias .
- Comparative Studies :
Data Table: Summary of Electrophysiological Effects
| Parameter | This compound (30 µM) | Lidocaine (Control) | Moricizine (Control) |
|---|---|---|---|
| Vmax Reduction (%) | Significant | Moderate | Variable |
| Action Potential Duration | Shortened | No significant change | Variable |
| Atrioventricular Conduction Time (ms) | Prolonged | No significant change | Prolonged |
Research Applications
Beyond its pharmacological implications, this compound serves as a valuable tool in various research domains:
Cardiac Electrophysiology
This compound is utilized to study the dynamics of cardiac action potentials and sodium channel behavior under different physiological conditions. Its selective action on atrial tissues provides insights into the mechanisms underlying atrial fibrillation.
Drug Development
As a sodium channel blocker with unique properties, this compound can be used as a lead compound for developing new antiarrhythmic drugs. Its efficacy and selectivity make it an attractive candidate for further modifications aimed at enhancing therapeutic outcomes.
Molecular Biology
The compound may also function as a ligand in biochemical assays or as a probe in molecular biology studies to explore ion channel functions and interactions within cardiac tissues.
作用機序
The mechanism of action of Ro 22-9194 would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the pyridylpropyl group.
N-(2,6-Dimethylphenyl)-N’-(3-pyridyl)urea: Contains a urea linkage instead of the propionamide.
2-Amino-N-(2,6-dimethylphenyl)-N-(2-pyridyl)propionamide: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of Ro 22-9194 lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
106134-33-2 |
|---|---|
分子式 |
C19H27Cl2N3O |
分子量 |
384.3 g/mol |
IUPAC名 |
2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |
InChIキー |
YYGZCHLVUTUNGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
106134-33-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














